molecular formula C7H14O3 B1256558 (6S)-6-hydroxyheptanoic acid

(6S)-6-hydroxyheptanoic acid

Cat. No.: B1256558
M. Wt: 146.18 g/mol
InChI Key: UBIZMIFHVVCVEJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-6-hydroxyheptanoic acid is a chiral, medium-chain hydroxy fatty acid with the molecular formula C7H14O3 . This compound is of significant interest in organic synthesis and biomedical research due to its stereospecific structure, featuring a hydroxy group at the sixth carbon atom. While specific pharmacological data for this compound is limited, its structural class is highly valuable. Chiral hydroxycarboxylic acids serve as crucial chiral building blocks for synthesizing complex molecules, including pharmaceuticals, fungicides, and peptide antibiotics . For instance, similar R-hydroxycarboxylic acids are used in the synthesis of beta-lactam antibiotics and other enantiomerically pure compounds . Researchers can utilize this compound to introduce a chiral center with modifiable functional groups for chemical diversification. A related metabolite, 4-oxo-6-hydroxyheptanoic acid, has been identified as a pathognomonic marker in the diagnosis of Tyrosinemia type I, a rare hereditary metabolic disorder . This highlights the relevance of 6-hydroxyheptanoic acid derivatives in metabolic pathway analysis and the study of inborn errors of metabolism. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(6S)-6-hydroxyheptanoic acid

InChI

InChI=1S/C7H14O3/c1-6(8)4-2-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

UBIZMIFHVVCVEJ-LURJTMIESA-N

SMILES

CC(CCCCC(=O)O)O

Isomeric SMILES

C[C@@H](CCCCC(=O)O)O

Canonical SMILES

CC(CCCCC(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 6s 6 Hydroxyheptanoic Acid

Chemical Synthesis Approaches

The generation of the chiral center in (6S)-6-hydroxyheptanoic acid is a key challenge that has been addressed through various stereoselective chemical strategies. These methods aim to control the three-dimensional arrangement of atoms, ensuring the formation of the desired S-enantiomer.

Stereoselective Chemical Transformations

The direct creation of the chiral hydroxyl group can be achieved through several powerful asymmetric reactions.

A prominent strategy for synthesizing chiral α-hydroxy acids involves the asymmetric hydrogenation of α-keto acids. rsc.org This method utilizes chiral catalysts to deliver hydrogen to a prochiral ketone, thereby establishing the stereocenter. For the synthesis of this compound, a suitable precursor would be a 6-oxoheptanoic acid derivative. The hydrogenation is typically carried out in the presence of a transition metal complex, such as iridium or ruthenium, coordinated to a chiral ligand. rsc.orggoogle.com For instance, iridium catalysts bearing chiral spiro ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of α-keto acids under mild conditions. rsc.org Similarly, ruthenium complexes with chiral phosphine (B1218219) ligands, like (S)-BINAP, are effective for the asymmetric hydrogenation of keto esters, which are precursors to the desired hydroxy acids. drugfuture.com The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee) of the (S)-isomer.

Catalysts in Asymmetric Hydrogenation
Catalyst SystemPrecursor TypeKey Feature
Iridium/SpiroPAPα-Keto acidsHigh efficiency and enantioselectivity under mild conditions. rsc.org
Ruthenium/(S)-BINAPKeto estersEffective for producing chiral hydroxy acids. drugfuture.com

Transition-metal-catalyzed reactions are a cornerstone of modern asymmetric synthesis, providing a versatile toolkit for creating chiral molecules. snnu.edu.cnrsc.org Beyond hydrogenation, other transition-metal-catalyzed processes can be envisioned for the synthesis of this compound. These methods often involve the use of chiral ligands to induce stereoselectivity. sioc-journal.cndiva-portal.org For example, asymmetric hydroformylation or related carbonylation reactions of a suitable olefin precursor could potentially introduce the carboxylic acid and hydroxyl functionalities with the correct stereochemistry. The development of new catalytic systems continues to expand the possibilities for the efficient and enantioselective synthesis of chiral building blocks like this compound. rsc.org

Chelation control is a powerful strategy to influence the stereochemical outcome of a reaction. By temporarily coordinating a metal to two or more functional groups within a substrate, the molecule is locked into a rigid conformation. This conformational rigidity can then direct an incoming reagent to attack from a specific face, leading to a high degree of stereoselectivity. In the context of synthesizing this compound, a precursor molecule with appropriate functional groups could be designed to undergo a chelation-controlled reduction or alkylation to set the stereocenter at C6. This approach has been successfully applied in the synthesis of complex natural products containing polyol fragments. researchgate.net

Total Synthesis of Complex Molecules Incorporating the this compound Moiety

The this compound unit is a component of more complex, biologically active molecules. nih.govresearchgate.net Its synthesis is therefore often embedded within a larger total synthesis campaign.

In the total synthesis of natural products, achieving high levels of regioselectivity and diastereoselectivity is paramount. catalyst-enabling-synthetic-chemistry.combeilstein-journals.org Regioselectivity ensures that a reaction occurs at the correct position in a multifunctional molecule, while diastereoselectivity controls the relative stereochemistry of newly formed chiral centers in relation to existing ones. For instance, the synthesis of a complex molecule containing the this compound fragment might involve a sequence of reactions where each step is carefully designed to build up the carbon skeleton and introduce functional groups with precise control over their spatial arrangement. mdpi.comsci-hub.se

Key Concepts in Stereoselective Synthesis
ConceptDescriptionRelevance to this compound Synthesis
RegioselectivityThe preference for a chemical reaction to occur at one position over another. beilstein-journals.orgCrucial for functionalizing the correct carbon atom in a precursor chain.
DiastereoselectivityThe preferential formation of one diastereomer over another. catalyst-enabling-synthetic-chemistry.comImportant when introducing the C6 hydroxyl group in a molecule that already contains other stereocenters.

Enzymatic and Biocatalytic Routes to this compound

Biocatalysis offers a powerful and sustainable alternative to classical chemical synthesis for producing enantiomerically pure compounds. Enzymes operate under mild conditions with high specificity and selectivity, often eliminating the need for complex protection and deprotection steps. ua.es

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. This technique exploits the ability of chiral enzymes to selectively catalyze a reaction on only one of the two enantiomers. For the production of this compound, the resolution would typically start with a racemic mixture of 6-hydroxyheptanoic acid or its corresponding ester.

Lipases are the most common class of enzymes used for this purpose due to their broad substrate scope, stability in organic solvents, and commercial availability (e.g., Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B). ua.esmdpi.com The process can be conducted through:

Enantioselective esterification or transesterification: In the presence of an acyl donor (like vinyl acetate), a lipase can selectively acylate the (6R)-enantiomer of a racemic 6-hydroxyheptanoic acid ester, leaving the desired (6S)-enantiomer unreacted. technion.ac.il The resulting acylated ester and the unreacted alcohol can then be separated.

Enantioselective hydrolysis: Alternatively, a racemic ester of 6-hydroxyheptanoic acid can be subjected to hydrolysis catalyzed by a lipase. The enzyme would selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding hydroxy acid, leaving the desired (S)-ester untouched. mdpi.com

The success of a kinetic resolution is measured by the enantiomeric excess (ee) of the product and the conversion rate. A maximum yield of 50% for the desired enantiomer is the theoretical limit for a standard kinetic resolution.

Table 2: Lipases Used in Kinetic Resolution of Chiral Alcohols/Esters

EnzymeSource OrganismTypical Application
Lipase B (immobilized as Novozym 435)Candida antarcticaEnantioselective acetylation and hydrolysis of secondary alcohols. mdpi.comtechnion.ac.il
Lipase PS-DPseudomonas cepacia (now Burkholderia cepacia)Resolution of various chiral alcohols and esters. mdpi.com
Pancreatic LipasePorcine PancreasSelective hydrolysis of esters. technion.ac.il
Lipase from Candida rugosaCandida rugosaUsed for hydrolysis and esterification reactions. researchgate.net

Biocatalytic Oxidation/Reduction Systems

Asymmetric synthesis using biocatalytic oxidation or reduction offers a direct route to the enantiopure product, potentially achieving theoretical yields of up to 100%.

Asymmetric Reduction: The most direct biocatalytic route to this compound is the stereoselective reduction of a prochiral ketone, 6-oxoheptanoic acid. This transformation is catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). google.com These enzymes utilize a hydride cofactor, typically reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH), to deliver a hydride to the carbonyl carbon. d-nb.info

The stereochemical outcome of the reduction is determined by the specific enzyme used. By selecting an appropriate ADH that follows Prelog's rule for delivering the hydride to the Re-face of the ketone, the (S)-alcohol can be produced with high enantiomeric excess. d-nb.info A critical aspect of these systems is the need for in-situ cofactor regeneration. This is often achieved by adding a second enzyme system, such as glucose dehydrogenase (GDH) with glucose as a sacrificial co-substrate, which continuously converts the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form (NADH/NADPH). mdpi.com

Asymmetric Oxidation: An alternative, though less direct, approach could involve the enantioselective oxidation of a diol, such as 1,6-heptanediol. However, controlling the reaction to selectively oxidize only one of the two prochiral hydroxymethyl groups and then the specific secondary alcohol would be challenging. More commonly, oxidases are used in deracemization processes where one enantiomer of a racemic alcohol is selectively oxidized to a ketone, which can then be reduced back to the racemate or a single enantiomer. acs.org

Table 3: Enzyme Systems for Biocatalytic Oxidation and Reduction

Enzyme ClassReaction TypeSubstrate ExampleProductCofactor System
Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED)Asymmetric Reduction6-Oxoheptanoic acidThis compoundNADH/NADPH (requires regeneration, e.g., with GDH/glucose) mdpi.com
Baeyer-Villiger Monooxygenase (BVMO)OxidationCyclohexanoneε-CaprolactoneNADPH (requires regeneration) acs.org
Alcohol OxidaseAsymmetric OxidationRacemic 6-hydroxyheptanoic acid6-Oxoheptanoic acid + (S)- or (R)-6-hydroxyheptanoic acidO₂

Microbial Fermentation and Biotransformation Pathways

Whole-cell biocatalysis, using either growing cultures (fermentation) or resting cells (biotransformation), provides an efficient method for producing chemicals. The microbial cell contains the necessary enzymes and cofactor regeneration systems within its natural environment, which can increase catalyst stability and reduce costs associated with enzyme purification. d-nb.info

This compound could be produced via several microbial pathways:

Hydroxylation of Heptanoic Acid: Certain microorganisms, particularly those containing cytochrome P450 monooxygenases or other hydroxylating enzymes, can selectively hydroxylate fatty acids at specific positions. A microbial strain could potentially be identified or engineered to perform stereoselective hydroxylation at the C-6 position of heptanoic acid.

Oxidation of Alkanes or Diols: Some bacteria, like Gluconobacter oxydans and species of Mycobacterium, are known for their powerful oxidative capabilities. rsc.org For instance, G. oxydans has been used to oxidize 1,6-hexanediol (B165255) to 6-hydroxyhexanoic acid. rsc.orgresearchgate.net A similar process could be envisioned starting from 1,7-heptanediol (B42083) or heptane, where microbial enzymes would carry out a series of selective oxidation steps to yield the final product.

From Bacterial Polyesters: Some bacteria produce polyhydroxyalkanoates (PHAs), which are natural polyesters of various hydroxyalkanoic acids. researchgate.net While typically composed of (R)-3-hydroxy acids, it is conceivable that engineered bacteria could produce PHAs containing this compound monomers, which could then be recovered by hydrolysis. ethz.ch

A significant challenge in whole-cell biotransformation is often the toxicity of the substrate or product to the microbial host, which can limit product titers. d-nb.info

Table 4: Microbial Systems for Hydroxy Acid Production

MicroorganismBiotransformation TypeSubstrateProduct Example
Gluconobacter oxydansWhole-cell oxidation1,6-Hexanediol6-Hydroxyhexanoic acid rsc.orgresearchgate.net
Pseudomonas putidaFermentation / BiotransformationFatty acidsVarious hydroxyalkanoic acids researchgate.net
Candida and Saccharomyces speciesWhole-cell reductionKeto estersChiral hydroxy esters d-nb.info
Cyanobacteria (engineered)Photosynthetic whole-cell catalysisCyclohexanone6-Hydroxyhexanoic acid livescience.io

Directed Evolution and Enzyme Engineering for Enhanced Production

While nature provides a vast library of enzymes, they are not always perfectly suited for industrial processes. researchgate.net Directed evolution and enzyme engineering are powerful tools used to tailor biocatalysts with improved properties, such as higher activity, enhanced stability in non-natural environments (e.g., high temperatures or organic solvents), altered substrate specificity, and improved or even inverted enantioselectivity. nobelprize.orgnih.gov

The process of directed evolution mimics natural evolution in the laboratory but on an accelerated timescale. nobelprize.org It involves iterative cycles of:

Gene Diversification: Creating a large library of enzyme variants by introducing random mutations (e.g., via error-prone PCR) or targeted mutations at specific sites (e.g., via saturation mutagenesis). mpg.de

Screening or Selection: Developing a high-throughput method to rapidly test thousands of enzyme variants for the desired property.

Isolation: Identifying the improved "hits" from the library to serve as the template for the next round of evolution.

For the synthesis of this compound, enzyme engineering could be applied to:

Improve Lipase Enantioselectivity: A lipase used for kinetic resolution could be engineered to have a higher enantiomeric ratio (E-value), leading to a product with higher enantiomeric excess at a higher conversion. nobelprize.org

Broaden Substrate Scope: A monooxygenase that naturally hydroxylates a different fatty acid could be engineered to accept heptanoic acid as a substrate and selectively produce 6-hydroxyheptanoic acid. researchgate.net

Recent advances have integrated machine learning algorithms into the engineering workflow, allowing for the prediction of beneficial mutations and more efficient exploration of the protein sequence space, thereby accelerating the development of optimized biocatalysts. azorobotics.com

Table 5: Goals and Methods in Enzyme Engineering

GoalMethodDescription
Enhance EnantioselectivityIterative Saturation Mutagenesis (ISM)Focusing mutagenesis on amino acids in the active site to reshape the binding pocket and improve chiral recognition. mpg.de
Increase ThermostabilityRandom Mutagenesis (e.g., error-prone PCR)Introducing random mutations throughout the gene; variants are screened for activity after heat treatment.
Improve ActivityGene Shuffling / DNA ShufflingRecombining mutations from several improved variants to find beneficial combinations. nobelprize.org
Alter Substrate SpecificityStructure-Guided Mutagenesis / Machine LearningUsing the enzyme's 3D structure or predictive algorithms to identify key residues for mutation to accommodate new substrates. azorobotics.com

Biosynthesis and Metabolic Pathways of 6s 6 Hydroxyheptanoic Acid

Identification of Biosynthetic Precursors

The most direct and logical biosynthetic precursor for (6S)-6-hydroxyheptanoic acid is heptanoic acid . The biosynthesis would involve the specific hydroxylation of the heptanoic acid backbone at the C-6 position. Heptanoic acid itself is a medium-chain fatty acid that can be derived from various metabolic pathways, including the beta-oxidation of longer-chain fatty acids.

The general pathway for the breakdown of fatty acids is beta-oxidation, where two-carbon units are sequentially removed. ebi.ac.uk In the case of odd-chain fatty acids, the final cycle of beta-oxidation yields acetyl-CoA and propionyl-CoA. researchgate.net Heptanoic acid can enter these pathways and be a substrate for further modification.

Enzymology of Biosynthetic Steps

The key enzymatic step in the formation of this compound from heptanoic acid is a stereospecific hydroxylation reaction. This type of reaction is commonly catalyzed by cytochrome P450 monooxygenases (CYPs) . These enzymes are known to hydroxylate a wide range of substrates, including fatty acids, at various positions. researchgate.netresearchgate.net

The hydroxylation of fatty acids can occur at the terminal (ω), sub-terminal (ω-1, ω-2, etc.), or in-chain positions. researchgate.netnih.gov The formation of this compound requires a highly specific ω-1 hydroxylase that can introduce a hydroxyl group at the sixth carbon of the seven-carbon heptanoic acid chain. Furthermore, the enzyme must be stereospecific, producing the (S)-enantiomer.

Several families of bacterial CYPs, such as CYP153 and CYP102, are known to be involved in the hydroxylation of fatty acids. researchgate.netuniprot.orgrsc.org For instance, CYP168A1 from Pseudomonas aeruginosa has been shown to hydroxylate saturated fatty acids at the ω-1 and ω-2 positions. plos.org While the specific enzyme responsible for producing the (S)-enantiomer of 6-hydroxyheptanoic acid has not been definitively identified, it is highly probable that a member of the cytochrome P450 superfamily is responsible for this biotransformation. The reaction would require molecular oxygen and a reducing equivalent, typically NADPH, which is used to regenerate the active form of the enzyme via a reductase partner protein. researchgate.net

Table 1: Proposed Enzymatic Reaction for this compound Biosynthesis

StepSubstrateEnzymeProduct
1Heptanoic acidCytochrome P450 ω-1 hydroxylaseThis compound

Genetic Basis of Biosynthesis in Producing Organisms

The genetic foundation for the biosynthesis of this compound would reside in the gene or genes encoding the specific cytochrome P450 monooxygenase and its associated redox partners. In bacteria, the genes for a P450 enzyme and its reductase(s) are often located in an operon, allowing for their coordinated expression.

For example, the CYP102A family, which includes the well-studied P450 BM3 from Priestia megaterium, are natural fusion proteins containing both the heme domain and the reductase domain in a single polypeptide chain. uniprot.org Other P450 systems require separate ferredoxin and ferredoxin reductase proteins to transfer electrons from NAD(P)H to the P450 enzyme. frontiersin.org

The identification of an organism that produces this compound would enable the isolation and characterization of the specific gene(s) involved. Through techniques such as gene cloning and heterologous expression, the function of the identified genes could be confirmed, and the enzymatic properties of the encoded proteins could be studied in detail.

Metabolic Fate and Downstream Products

Once formed, this compound can be further metabolized through several potential pathways. The presence of both a carboxylic acid and a hydroxyl group makes it a versatile intermediate for the synthesis of other molecules.

One possible fate is further oxidation . The secondary alcohol at the C-6 position can be oxidized to a ketone, forming 6-oxoheptanoic acid . This reaction would be catalyzed by an alcohol dehydrogenase. Further oxidation could lead to the formation of dicarboxylic acids.

Another potential pathway is conjugation . The hydroxyl group can be a site for glycosylation, where a sugar moiety is attached. For instance, the related compound (6R)-6-hydroxyheptanoic acid is a component of ascarosides, which are signaling molecules in nematodes like Caenorhabditis elegans. ebi.ac.uk In these molecules, the hydroxyl group of the fatty acid is linked to a sugar, ascarylose. This suggests that this compound could potentially be a substrate for glycosyltransferases in certain organisms.

Finally, this compound could be incorporated into more complex lipids or polymers. Hydroxy fatty acids are known precursors for the biosynthesis of polyesters in some bacteria. ethz.ch

Table 2: Potential Downstream Products of this compound

ProductPrecursorReaction Type
6-Oxoheptanoic acidThis compoundOxidation
Glycosylated derivativesThis compoundGlycosylation
PolyestersThis compoundPolymerization

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor to Structurally Diverse Natural Products

The inherent chirality of (6S)-6-hydroxyheptanoic acid makes it a strategic starting point for the total synthesis of various natural products, where precise control of stereochemistry is paramount.

While direct synthesis of Phoracantholides from this compound is not extensively documented, the synthesis of related chiral precursors highlights the importance of chiral hydroxy acids in constructing these macrocyclic lactones. For instance, a short and efficient chemoenzymatic synthesis of (R)-Phoracantholide I has been developed. researchgate.net This method relies on the preparation of a key chiral intermediate through the porcine pancreatic lipase (B570770) (PPL) catalyzed esterification of an ω-functionalized 2-alkanol. researchgate.net This approach underscores the value of enzymatically resolved chiral alcohols, which are structurally related to this compound, in generating the necessary stereocenters for the synthesis of complex lactones.

Synthesis of (R)-Phoracantholide I Precursor Details
Starting Material ω-functionalized 2-alkanol
Key Step Porcine pancreatic lipase (PPL) catalyzed esterification
Outcome Enantiomerically enriched chiral intermediate
Significance Demonstrates the utility of chiral hydroxy compounds in lactone synthesis

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). researchgate.net These enzymatic assembly lines iteratively condense small carboxylic acid-derived units, known as extender units, to construct complex carbon chains. nih.govnih.gov The most common extender units are malonyl-CoA and (2S)-methylmalonyl-CoA. nih.gov

While the direct incorporation of a C7 building block like this compound as an intact unit by natural PKSs is not a standard mechanism, the principles of polyketide biosynthesis and engineered PKS platforms offer potential pathways for its utilization. researchgate.netbiorxiv.org Recent advancements have demonstrated the development of a modular polyketide synthase (PKS) platform for the efficient production of diols, amino alcohols, and hydroxy acids. biorxiv.orgbiorxiv.org Such platforms could potentially be engineered to accept and process non-natural starter or extender units derived from or resembling this compound, thereby enabling the creation of novel polyketide structures with tailored functionalities.

Intermediate in the Synthesis of Chiral Fine Chemicals

The stereodefined center of this compound serves as a valuable scaffold for the synthesis of a variety of chiral fine chemicals, where the introduction and control of stereochemistry are crucial for their desired properties and biological activities.

The chiral center in this compound can be utilized to direct the formation of new stereocenters in a predictable manner. Through diastereoselective reactions, the existing stereochemistry of the hydroxy acid can influence the stereochemical outcome of reactions at other positions in the molecule. This principle is fundamental in asymmetric synthesis. For example, in the synthesis of dihydroxyadipic acid from a biosourced pyrone, high diastereoselectivity was achieved through catalytic hydrogenation, leading to the preferential formation of specific stereoisomers. nih.gov Although this example does not start with this compound, it illustrates how a chiral starting material or an intermediate with defined stereocenters can control the formation of subsequent stereocenters, a principle directly applicable to the use of this compound in constructing complex stereodefined carbon skeletons.

Biological Significance and Ecochemical Roles

Occurrence and Distribution in Biological Systems

The fatty acid-like side chain of (6R)-6-hydroxyheptanoic acid is a fundamental structural component of the ascaroside known as ascr#1. This ascaroside is not typically found as a free acid in nature but as part of a larger glycolipid structure.

Ascr#1, containing the (6R)-6-hydroxyheptanoic acid moiety, has been identified in several nematode species, highlighting a conserved role in chemical communication.

Caenorhabditis elegans : Ascr#1 was the first ascaroside identified as a component of the "dauer pheromone" in C. elegans. ebi.ac.ukcaltech.edu It is produced by the worms and secreted into the environment, acting as a signal of population density. ebi.ac.uk

Pristionchus pacificus : This predatory nematode also produces and utilizes ascarosides, and ascr#1 has been identified as part of its metabolic profile. ebi.ac.uk

Panagrellus redivivus : In the sour paste nematode, ascr#1, produced by females, functions as a potent male attractant. researchgate.net This demonstrates that the same compound can have different primary functions in different species. researchgate.net

The presence of the (6R)-6-hydroxyheptanoic acid-derived ascaroside, ascr#1, is intrinsically linked to key life-cycle regulation and social behaviors in nematodes. Its biosynthesis is tied to metabolic pathways, including the peroxisomal β-oxidation of fatty acids. ebi.ac.ukpnas.org The production levels of ascr#1 can be influenced by environmental conditions such as temperature, indicating that its signaling role is integrated with the nematode's response to its surroundings. nih.gov

Role in Inter-organismal Communication

Ascarosides, including ascr#1, are a primary form of chemical language for nematodes, mediating complex interactions between individuals. researchgate.net

The most well-known role of ascr#1 is as a component of the dauer pheromone in C. elegans. This pheromone is a complex mixture of different ascarosides that act synergistically. nih.gov When population density is high and food is scarce, the accumulating pheromone signals larvae to enter a stress-resistant, non-feeding developmental stage called the "dauer" larva. ebi.ac.uk While ascr#1 was the first such molecule identified, it has relatively weak dauer-inducing activity on its own compared to other ascarosides like ascr#2 and ascr#3. researchgate.netnih.gov

The influence of ascr#1 is highly context-dependent, varying with its concentration and the species .

Developmental Control : In C. elegans, ascr#1 contributes to the synergistic blend of pheromones that trigger entry into the dauer stage at high concentrations. nih.gov

Behavioral Control : In Panagrellus redivivus, ascr#1 is a primary male sex attractant produced by females. researchgate.net In C. elegans, however, it shows no significant mating attraction activity; this role is fulfilled by other ascarosides. researchgate.net High concentrations of ascr#1 have also been shown to repel P. redivivus females. researchgate.net This functional divergence highlights the evolutionary adaptability of ascaroside signaling.

Investigations into its Biochemical Function and Receptor Interactions

Ascaroside signaling is mediated by specific chemosensory neurons in the nematode. These signals are perceived by G protein-coupled receptors (GPCRs) on the surface of these neurons. ebi.ac.uk The high degree of structural specificity in ascaroside activity suggests that even minor changes, such as the stereochemistry of a component like 6-hydroxyheptanoic acid, can dramatically alter binding to these receptors and, consequently, the biological response. nih.gov The synergistic and sometimes antagonistic interactions between different ascarosides imply a complex system of multiple receptors and downstream signaling pathways that integrate information about the environment and population to produce a coordinated developmental or behavioral outcome. ebi.ac.uknih.gov

Advanced Analytical Methodologies for 6s 6 Hydroxyheptanoic Acid

Stereoselective Chromatographic Techniques (e.g., Chiral HPLC, GC-MS)

The separation of enantiomers is paramount in the analysis of chiral molecules like (6S)-6-hydroxyheptanoic acid. Stereoselective chromatographic techniques are the methods of choice for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for resolving enantiomers directly. phenomenex.com This technique relies on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times. For hydroxy acids, polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Daicel CHIRALPAK® series), are commonly employed. acs.org Another successful class of CSPs for polar and ionic compounds like hydroxy acids are those based on macrocyclic glycopeptides, such as teicoplanin (e.g., Astec CHIROBIOTIC® T). sigmaaldrich.com The separation of the enantiomers of 2-hydroxyheptanoic acid, a structural isomer of the target compound, was successfully achieved using a Daicel OD10C column with a mobile phase of n-hexane/2-propanol. acs.org A similar strategy could be applied to this compound. In some cases, separation is achieved by first derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. thieme-connect.de

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. science.gov Due to the low volatility of hydroxy acids, derivatization is a mandatory step prior to GC analysis. This process converts the polar hydroxyl and carboxyl functional groups into less polar, more volatile derivatives, which also improves chromatographic peak shape. mdpi.comhmdb.ca Chiral separation can be achieved by using a chiral GC column, where the stationary phase is a chiral selector. For instance, cyclodextrin-based chiral stationary phases have been used to separate isomers of related compounds. science.gov Following separation on the column, the mass spectrometer provides structural information and sensitive detection.

TechniqueStationary Phase ExampleMobile/Carrier Gas ExampleDetectionNote
Chiral HPLC Polysaccharide-based (e.g., Daicel OD) acs.orgn-Hexane/Isopropanol acs.orgUV, MSDirect separation of enantiomers.
Chiral GC-MS Cyclodextrin-basedHeliumMass SpectrometryRequires prior derivatization of the analyte. mdpi.com

Spectroscopic Characterization (e.g., Advanced NMR, CD Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the absolute stereochemistry of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a specific spectrum for this compound is not publicly available, predicted spectra for similar compounds like 6-hydroxyhexanoic acid can provide insight. hmdb.ca A ¹H NMR spectrum would be expected to show distinct signals for the methyl protons (CH₃), the methine proton at the chiral center (CH-OH), the methylene (B1212753) groups of the carbon chain (CH₂), and the carboxylic acid proton (COOH). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net It is a primary method for determining the absolute configuration of a stereocenter. aip.orgaip.org For hydroxy acids, the intrinsic CD signal may be weak. Therefore, a common strategy involves derivatization of the hydroxyl and/or carboxyl groups with chromophores to create a system suitable for exciton-coupled circular dichroism (ECCD). acs.org This method allows for the deduction of the absolute stereochemistry from a single CD measurement, where a positive or negative split CD curve (Cotton effect) can be directly related to the R or S configuration at the chiral center. acs.org Studies on α-hydroxy acids have shown that the sign of the Cotton effect is a reliable marker for the absolute configuration. acs.org

Mass Spectrometry for Trace Analysis and Metabolomics Studies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone for the sensitive detection and quantification of metabolites in complex biological samples.

The analysis of this compound in metabolomics studies typically involves Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS). mdpi.com This platform offers excellent separation efficiency, sensitivity, and mass accuracy for confident identification. Instruments like the Thermo Scientific Q Exactive are frequently used for such analyses. metabolomexchange.orgmetabolomexchange.org Samples are often analyzed using electrospray ionization (ESI) in both positive and negative ion modes to ensure comprehensive metabolite coverage. metabolomexchange.org In metabolomics, the goal is often to compare the relative abundance of metabolites between different sample groups. nih.gov The accurate mass measurement provided by HRMS allows for the determination of the elemental composition, and tandem MS (MS/MS) experiments provide fragmentation patterns that are used to confirm the structure by matching against spectral libraries or through in-silico fragmentation. mdpi.commetabolomexchange.org

ParameterTypical SettingSource
Chromatography UHPLC with C18 column metabolomexchange.org
Mobile Phase Water/Acetonitrile with formic acid or ammonium (B1175870) formate metabolomexchange.org
Ionization Source Electrospray Ionization (ESI) metabolomexchange.org
Mass Analyzer High-Resolution (e.g., Orbitrap) metabolomexchange.orgmetabolomexchange.org
Full Scan Resolution 70,000 metabolomexchange.org
MS/MS Resolution 17,500 metabolomexchange.org
Scan Range (m/z) ~70-1050 metabolomexchange.org

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For this compound, derivatization is employed to increase volatility for GC analysis, improve chromatographic separation, and enhance detection sensitivity.

For GC-MS analysis, the most common derivatization method is silylation, which converts the acidic proton of the carboxylic acid and the proton of the hydroxyl group into trimethylsilyl (B98337) (TMS) esters and ethers, respectively. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl cyanide are effective for this purpose. mdpi.com This process significantly increases the volatility and thermal stability of the analyte. hmdb.ca

For HPLC analysis, derivatization can be used to introduce a UV-absorbing or fluorescent tag to the molecule, which is especially useful if the analyte lacks a strong chromophore. For example, the carboxyl group can be converted into a benzyl (B1604629) ester for enhanced UV detection. acs.org As mentioned in the CD spectroscopy section, derivatization with specific chromophores is also a key strategy for determining absolute configuration. acs.org

Analytical TechniqueDerivatization PurposeReagent ExampleTarget Functional Group(s)
GC-MS Increase volatility and thermal stabilityBSTFA, Trimethylsilyl cyanide mdpi.comCarboxyl, Hydroxyl
HPLC-UV Enhance UV detectionBenzyl bromide (to form benzyl ester) acs.orgCarboxyl
CD Spectroscopy Introduce chromophore for ECCD9-Anthryldiazomethane acs.orgCarboxyl

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science industries. d-nb.info The development of highly selective methods for producing (6S)-6-hydroxyheptanoic acid is crucial for its application as a chiral building block. d-nb.infovulcanchem.com Current research is focused on several promising avenues:

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical synthesis. mdpi.com Lipases and alcohol dehydrogenases are being explored for the kinetic resolution of racemic mixtures and the asymmetric reduction of corresponding keto acids to produce the desired (S)-enantiomer with high enantiomeric excess. mdpi.comnih.govgoogle.com For instance, research has demonstrated the use of lipase-catalyzed stereoselective acetylation and microbial reduction to obtain chiral alcohols, which are key intermediates. nih.gov

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on ruthenium, in hydrogenation reactions allows for the direct and efficient synthesis of specific stereoisomers. researchgate.net This approach is being investigated for the stereoselective synthesis of various chiral building blocks. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature provides an economical and efficient pathway to complex chiral molecules. d-nb.info Research has shown the successful synthesis of chiral compounds starting from precursors like (R)-(-)-3-hydroxybutanoate. researchgate.net

Diastereoselective Approaches: The formation of diastereomers that can be separated, followed by the removal of a chiral auxiliary, is a classic and effective strategy. One such method involves the ring-opening of a racemic lactone with a chiral amine, like (S)-prolinol, to create separable diastereomers. thieme-connect.de

Exploration of Undiscovered Biological Roles and Pathways

While the role of hydroxy fatty acids in biological systems is an active area of research, the specific functions of this compound are not yet fully understood. gerli.com Future research will likely focus on several key areas:

Metabolic Pathways: Identifying the metabolic pathways in which this compound participates is a primary goal. It is known that omega-hydroxy fatty acids are involved in fatty acid metabolism and energy regulation, with their oxidation increasing under low energy conditions. Further investigation is needed to elucidate the specific enzymes and regulatory mechanisms involved with the (6S)-enantiomer.

Signaling and Communication: Some hydroxy fatty acids and their derivatives act as signaling molecules. ebi.ac.uk For example, a related compound, (6R)-6-hydroxyheptanoic acid, is part of a pheromone used by the nematode Caenorhabditis elegans for chemical communication. ebi.ac.uk It is plausible that this compound could have similar or distinct signaling roles in other organisms.

Interaction with Biological Receptors: The stereochemistry of a molecule is critical for its interaction with chiral biological receptors. Studies are needed to determine if this compound binds to and modulates the activity of specific receptors, which could reveal novel therapeutic targets. For instance, research on similar molecules has shown their potential as receptor antagonists with anti-inflammatory properties. gerli.com

Uncovering these biological roles could have significant implications for understanding physiological and pathological processes.

Engineering of Microbial Platforms for Sustainable Production

The demand for sustainable and environmentally friendly production methods for chemicals is growing. sciepublish.com Microbial fermentation offers a promising route to produce this compound from renewable feedstocks. frontiersin.org Key areas of future research include:

Metabolic Engineering: Genetically modifying microorganisms like Escherichia coli or Saccharomyces cerevisiae can enhance the production of specific compounds. frontiersin.org This involves introducing new enzymatic pathways, optimizing existing ones, and eliminating competing metabolic routes to channel carbon flux towards the desired product. sciepublish.com

Enzyme Engineering: The performance of key enzymes in a production pathway can be improved through protein engineering. frontiersin.org This can lead to increased catalytic efficiency, altered substrate specificity, and improved stability under industrial process conditions.

Fermentation Process Optimization: Developing and optimizing fermentation conditions, such as nutrient composition, pH, and temperature, are crucial for maximizing product yield and productivity. researchgate.net Continuous production processes, potentially using chemostats and plug flow reactors, are being explored to improve efficiency. researchgate.net

Successful engineering of microbial platforms could lead to the cost-effective and large-scale production of this compound, making it a more accessible building block for various applications.

Design and Synthesis of New Chiral Derivatives for Specific Research Applications

The unique stereochemistry and functional groups of this compound make it an excellent starting point for the synthesis of novel chiral derivatives with tailored properties. vulcanchem.com Future research in this area will likely involve:

Pharmaceutical Applications: The development of new drug candidates is a major driver of synthetic chemistry. mdpi.com By modifying the carboxylic acid and hydroxyl groups of this compound, a diverse library of new compounds can be created and screened for biological activity. mdpi.com For example, derivatives could be designed as enzyme inhibitors or receptor agonists/antagonists. mathnet.ru

Materials Science: Chiral molecules are increasingly being used in the development of advanced materials. Derivatives of this compound could be used to create chiral polymers with unique optical or mechanical properties. The related 6-hydroxyhexanoic acid is already explored as a monomer for biodegradable polymers. vulcanchem.comrsc.org

Probes for Chemical Biology: Synthesizing derivatives with reporter tags, such as fluorescent labels or affinity probes, can create valuable tools for studying biological systems. These probes can be used to identify the binding partners and cellular targets of this compound and its metabolites.

The design and synthesis of these new chiral derivatives will expand the utility of this compound beyond its role as a simple building block, opening up new avenues for research and technological innovation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (6S)-6-hydroxyheptanoic acid, and how do reaction parameters influence stereochemical outcomes?

  • Methodological Answer : Synthesis of hydroxy acids often employs catalytic cyclization or oxidation of ketone precursors. For example, describes the preparation of structurally related 3-hydroxy acids via boron trifluoride-mediated cyclization of 6-methyl-5-hepten-2-one derivatives. Researchers should optimize temperature (e.g., 0–25°C), solvent polarity, and catalyst loading to enhance enantiomeric excess. Purification via chiral chromatography (e.g., HPLC with cellulose-based columns) is critical for isolating the (6S) enantiomer .
Synthetic Route Catalyst Yield Stereoselectivity
CyclizationBF₃·Et₂O60–75%Moderate (70–85% ee)
Enzymatic oxidationLipase45–55%High (>90% ee)

Q. Which analytical techniques are prioritized for confirming the structural integrity and enantiopurity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are foundational. lists exact mass data (e.g., 350.1095 Da for related hydroxyheptanoic acid derivatives), aiding structural confirmation via HRMS. Chiral HPLC with UV/IR detection or polarimetry is essential for assessing enantiopurity. Comparative retention times against racemic mixtures validate stereochemical identity .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : While direct safety data for this compound is limited, outlines protocols for structurally similar hydroxy acids: use PPE (gloves, goggles), avoid inhalation, and store at 2–8°C under inert gas. Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels. Conduct toxicity assays (e.g., Ames test) if biological applications are planned .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

  • Methodological Answer : Apply ’s framework for systematic reviews. First, aggregate studies using databases like PubMed/Cochrane Library. Assess confounding variables (e.g., cell line variability, impurity profiles). Meta-regression models (e.g., random-effects models) quantify heterogeneity. For example, if Study A reports anti-inflammatory activity (IC₅₀ = 10 μM) and Study B shows no effect, evaluate differences in assay conditions (e.g., serum concentration, incubation time) .

Q. What computational strategies predict the interaction of this compound with enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. Parameterize the compound using density functional theory (DFT)-derived charges. emphasizes validating predictions with experimental kinetics (e.g., Michaelis-Menten plots). For instance, docking into cyclooxygenase-2 (COX-2) active sites may explain observed selectivity over COX-1 .

Q. What metabolic pathways involve this compound, and how can isotopic labeling elucidate its fate in vivo?

  • Methodological Answer : identifies related metabolites (e.g., 7-(5,7-dimethoxy-4-oxochromen-2-yl)-6-hydroxyheptanoic acid), suggesting β-oxidation or conjugation pathways. Use ¹³C-labeled analogs and track incorporation via LC-MS/MS. Stable isotope-resolved metabolomics (SIRM) in model organisms (e.g., rodents) quantifies turnover rates and identifies catabolic byproducts .

Data Contradiction Analysis Framework

Step Action Tools/Resources
Literature AggregationCompile studies with predefined inclusion criteriaPubMed, Scopus, Covidence
Bias AssessmentEvaluate study design (e.g., blinding, controls)ROBINS-I tool, GRADE criteria
Statistical SynthesisPerform meta-analysis using RevMan or RRandom-effects models, funnel plots
Mechanistic ValidationReplicate key experiments under standardized conditionsSOPs for cell culture, assay protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.